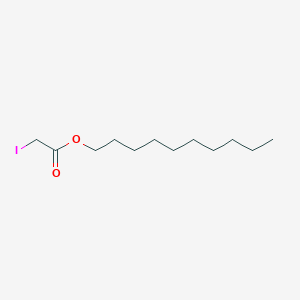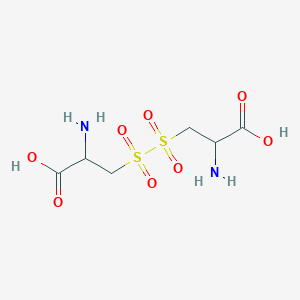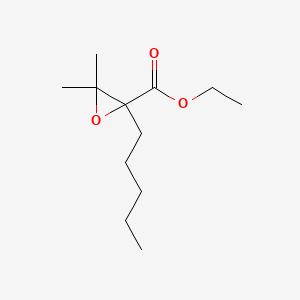
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- is a chemical compound known for its unique structure and properties It is a derivative of benzenamine, featuring a quinazoline ring with a methyl group and an oxido group, connected via a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazoline derivative with a thiol compound under suitable conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the oxido group or reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.
科学的研究の応用
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in critical biochemical pathways.
Interacting with DNA/RNA: Affecting the transcription and translation processes, leading to changes in gene expression.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
類似化合物との比較
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- can be compared with other similar compounds, such as:
Benzenamine Derivatives: Compounds with different substituents on the benzenamine ring, which may exhibit varying chemical and biological properties.
Quinazoline Derivatives: Compounds with modifications on the quinazoline ring, which can influence their reactivity and applications.
Thioether-Linked Compounds: Molecules with thioether linkages connecting different functional groups, which may have unique properties and uses.
This compound’s uniqueness lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
6327-42-0 |
|---|---|
分子式 |
C16H15N3OS |
分子量 |
297.4 g/mol |
IUPAC名 |
2-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfanyl]aniline |
InChI |
InChI=1S/C16H15N3OS/c1-11-12-6-2-4-8-14(12)18-16(19(11)20)10-21-15-9-5-3-7-13(15)17/h2-9H,10,17H2,1H3 |
InChIキー |
UUKYTAYBGRSPPB-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSC3=CC=CC=C3N)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)





![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)






